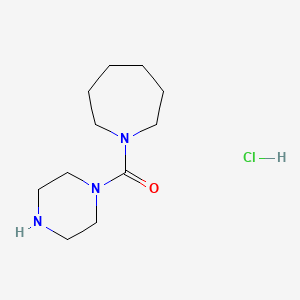

Azepan-1-yl-piperazin-1-yl-methanone Hydrochloride

Description

Azepan-1-yl-piperazin-1-yl-methanone Hydrochloride is a synthetic compound featuring a methanone core linking an azepane (7-membered saturated ring) and a piperazine (6-membered diamine ring). Its hydrochloride salt enhances solubility, making it suitable for pharmaceutical and biochemical research.

Properties

IUPAC Name |

azepan-1-yl(piperazin-1-yl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O.ClH/c15-11(14-9-5-12-6-10-14)13-7-3-1-2-4-8-13;/h12H,1-10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLXOFQSSDHUJNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)N2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl-piperazin-1-yl-methanone Hydrochloride involves the reaction of azepane and piperazine with methanone under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The hydrochloride salt is formed by treating the resulting product with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Quality control measures are implemented to monitor the reaction conditions and the final product .

Chemical Reactions Analysis

Alkylation and Acylation of Piperazine Nitrogen

The piperazine ring’s secondary amines are susceptible to alkylation or acylation under basic conditions. For example:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base like triethylamine yields N-alkylated derivatives. This is demonstrated in structurally similar compounds where piperazine rings are functionalized with groups like trifluoroethyl or cyclopentyl (Search Results ).

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms amide derivatives. Protonation of the amine in the hydrochloride salt necessitates deprotonation prior to reaction (Search Result ).

Example Reaction Pathway:

Nucleophilic Additions to the Methanone Group

The ketone group can undergo nucleophilic additions, though steric hindrance from the adjacent rings may limit reactivity. Potential reactions include:

-

Grignard Reactions : Organomagnesium reagents add to the carbonyl carbon, forming tertiary alcohols. For example, methylmagnesium bromide would yield a geminal dimethyl alcohol derivative.

-

Reductive Amination : Conversion of the ketone to an amine via Schiff base formation followed by reduction (e.g., using NaBHCN) (Search Result).

Example Reaction:

Ring-Opening and Functionalization

While the azepane and piperazine rings are generally stable, specialized conditions can induce ring-opening:

-

Acid-Catalyzed Ring-Opening : Strong acids (e.g., HSO) may cleave the azepane ring, forming linear amines or lactams.

-

Reductive Ring-Opening : Hydrogenolysis with catalysts like palladium on carbon can break C-N bonds in strained ring systems (Search Result ).

Salt Metathesis and Ion Exchange

The hydrochloride salt can undergo anion exchange reactions:

This property is critical for modifying solubility or crystallization behavior in pharmaceutical formulations (Search Result ).

Heterocyclic Substitution Reactions

The azepane ring’s nitrogen can participate in substitutions under nucleophilic or electrophilic conditions:

-

Buchwald–Hartwig Amination : Palladium-catalyzed coupling with aryl halides introduces aromatic groups (Search Result ).

-

Mitsunobu Reaction : Formation of C-O or C-N bonds using diethyl azodicarboxylate (DEAD) and triphenylphosphine (Search Result).

Oxidation and Reduction

-

Oxidation : The piperazine ring’s tertiary amines are resistant to oxidation, but the ketone can be oxidized to a carboxylic acid under strong conditions (e.g., KMnO).

-

Reduction : Catalytic hydrogenation (H, Pd/C) reduces the ketone to a secondary alcohol without affecting the aromatic rings (Search Result ).

Stability Under Hydrolytic Conditions

The compound exhibits moderate stability in aqueous environments:

Scientific Research Applications

Azepan-1-yl-piperazin-1-yl-methanone Hydrochloride is widely used in scientific research, including:

Chemistry: As a reagent in organic synthesis and chemical reactions.

Biology: In the study of biochemical pathways and molecular interactions.

Medicine: As a reference standard in pharmaceutical testing and drug development.

Industry: In the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Azepan-1-yl-piperazin-1-yl-methanone Hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with key analogs based on structural features, physicochemical properties, and pharmacological relevance.

Structural Features

Table 1: Structural Comparison of Piperazine/Azepane Methanone Derivatives

Physicochemical Properties

- Solubility: Piperazine derivatives with HCl salts (e.g., 1-Piperazinyl(4-pyridinyl)methanone HCl) exhibit high water solubility due to ionic interactions . The azepane ring in the target compound may slightly reduce polarity compared to smaller heterocycles.

- Stability: Chlorinated derivatives (e.g., 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone) show stability under acidic conditions, critical for oral drug formulations .

- Molecular Weight: Azepan-1-yl-piperazin-1-yl-methanone HCl likely has a higher molecular weight (~250–300 g/mol) compared to simpler analogs like Piperazin-1-yl(pyrazin-2-yl)methanone HCl (228.68 g/mol) .

Pharmacological Activity

- Antimicrobial Potential: Piperazine derivatives such as 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone () demonstrate antibacterial and antifungal activity, suggesting that the target compound may share similar mechanisms .

- CNS Applications : Piperazine is a common scaffold in antipsychotics and antidepressants (e.g., compounds in ). The azepane ring could enhance blood-brain barrier penetration .

- Safety Profile: Many analogs (e.g., 1-Piperazinyl(4-pyridinyl)methanone HCl) are classified as low-hazard research chemicals, though detailed toxicological data for the target compound remains unavailable .

Biological Activity

Azepan-1-yl-piperazin-1-yl-methanone Hydrochloride is a compound with the molecular formula and a molecular weight of 247.76 g/mol. It is primarily utilized in biochemical research, particularly in the study of molecular interactions and biochemical pathways. The compound's unique structure, which combines azepane and piperazine moieties, enhances its solubility and stability, making it suitable for various applications in medicinal chemistry and drug development .

This compound interacts with specific molecular targets, including proteins and enzymes, altering their activity through mechanisms such as:

- Hydrogen bonding

- Hydrophobic interactions

- Electrostatic forces

These interactions can lead to significant changes in biological pathways, making the compound a valuable tool in pharmacological studies .

Research Applications

The compound has been investigated for various biological activities, including:

- Antimicrobial properties : Preliminary studies suggest potential efficacy against certain bacterial strains .

- Inhibition of receptor pathways : Similar compounds have shown promise in modulating pathways such as the Hedgehog signaling pathway, which is relevant in cancer research .

- Therapeutic potential in obesity : Some derivatives have been explored for their ability to act as CB1 inverse agonists, potentially offering new avenues for obesity treatment without the psychiatric side effects associated with first-generation drugs .

Comparative Analysis

To understand the biological activity of this compound better, a comparison with similar compounds can be insightful.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Azepan-1-yl-piperazin-1-yl-methanone | Contains both azepane and piperazine | Antimicrobial; potential receptor modulation |

| Piperazin-1-yl-methanone | Lacks azepane moiety | Limited activity; primarily used as a scaffold |

| CB1 inverse agonists (e.g., LDK1229) | Distinct scaffold from Azepan series | Selective CB1 binding; potential anti-obesity |

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of Azepan derivatives, including this compound. Results indicated that certain derivatives exhibited significant activity against Gram-positive bacteria, suggesting a promising avenue for further exploration in antibiotic development .

Study 2: Receptor Modulation

Research has shown that compounds similar to this compound can effectively inhibit the CB1 receptor. For instance, LDK1229 was noted for its selective binding to CB1 with a Ki value of 220 nM, demonstrating the potential for developing drugs targeting metabolic disorders .

Study 3: Hedgehog Pathway Inhibition

The compound's structural analogs have been studied for their ability to modulate the Hedgehog signaling pathway. These findings highlight its potential role in treating various cancers by inhibiting tumor growth through pathway interference .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Azepan-1-yl-piperazin-1-yl-methanone Hydrochloride, and how can reaction efficiency be optimized?

- Methodology : Multi-step synthesis involving amination, reduction, and acidification is commonly used for analogous piperazine derivatives. For example, a 5-step chain reaction (reduction, etherification, amination, separation, and HCl acidification) optimized for dapoxetine hydrochloride achieved high yields by controlling reaction parameters like temperature and stoichiometry . Similar strategies, such as using dimethylamine for amination and HCl·EA for acidification, can be adapted. Purity is enhanced via recrystallization or column chromatography.

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology : Follow GHS-based safety guidelines for piperazine derivatives:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via licensed waste handlers .

- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

- Methodology :

- NMR Spectroscopy : Confirms molecular structure via proton and carbon shifts (e.g., piperazine ring protons at δ 2.5–3.5 ppm) .

- X-ray Crystallography : Resolves crystal packing and stereochemistry, as demonstrated for structurally similar 1-chloro-2-(4-phenylpiperazin-1-yl)-ethanone .

- HPLC-MS : Monitors purity (>95%) and identifies byproducts using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How do environmental factors (pH, temperature) influence the stability and reactivity of this compound?

- Methodology :

- pH Stability : Test aqueous solutions at pH 3–9. Piperazine analogs show reduced stability in alkaline conditions due to deprotonation of the tertiary amine .

- Thermal Analysis : Perform TGA/DSC to identify decomposition thresholds (>200°C for similar compounds). Decomposition products may include CO, NOx, and HCl under extreme heat .

- Reactivity Screening : Assess nucleophilic substitution reactions with amines or thiols under inert atmospheres to prevent oxidation .

Q. What biochemical pathways or molecular targets are potentially modulated by this compound?

- Methodology :

- Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]-spiperone) to evaluate affinity for serotonin or dopamine receptors, as seen in piperazine-based pharmaceuticals .

- Enzyme Inhibition Studies : Screen against kinases or proteases using fluorescence-based assays. Piperazine derivatives often act as allosteric modulators .

- Cellular Pathways : Employ RNA-seq or proteomics to identify downstream effects on apoptosis or cell cycle regulation.

Q. How can researchers resolve contradictions in reported synthetic yields or purity levels?

- Methodology :

- Parameter Optimization : Compare reaction conditions (e.g., solvent polarity, catalyst loading). For example, replacing THF with DMF increased yields in dapoxetine synthesis by 15% .

- Byproduct Analysis : Use LC-MS to identify unreacted intermediates or side products. Adjust purification steps (e.g., switch from distillation to preparative HPLC) .

- Reproducibility Checks : Validate methods across independent labs with standardized reagents and equipment.

Q. What strategies mitigate risks of hazardous decomposition during large-scale reactions?

- Methodology :

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation .

- Real-Time Monitoring : Use FTIR or Raman spectroscopy to detect unstable intermediates (e.g., N-oxides) .

- Controlled Quenching : Slowly add reaction mixtures to cold aqueous buffers to minimize exothermic side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.